molecular formula C16H17N3OS B2997216 (E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035036-52-1

(E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2997216
CAS No.: 2035036-52-1
M. Wt: 299.39
InChI Key: XBSCTKRKBFSKNV-VOTSOKGWSA-N
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Description

(E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H17N3OS and its molecular weight is 299.39. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-thiophen-2-yl-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-16(7-6-12-3-2-10-21-12)18-8-9-19-15(11-18)13-4-1-5-14(13)17-19/h2-3,6-7,10H,1,4-5,8-9,11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSCTKRKBFSKNV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel pyrazolo derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and case analyses.

Molecular Structure

Molecular Formula: C₁₂H₁₅N₅OS
Molecular Weight: 245.34 g/mol
CAS Number: Not available

The compound features a bicyclic structure that integrates a cyclopentane ring with a pyrazolo moiety and a thiophenyl group. This unique structural configuration is crucial for its biological activity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: The compound can bind to active sites of enzymes, blocking their activity.
  • Receptor Antagonism: It can bind to receptors, preventing the binding of natural ligands and thus inhibiting receptor activation.
  • Pathway Modulation: By interacting with key molecules in biochemical pathways, the compound can modulate various cellular processes.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazolo derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)0.45Inhibition of tubulin polymerization
A549 (lung cancer)0.42Induction of apoptosis
HeLa (cervical cancer)0.49Cell cycle arrest

These results indicate that the compound may act as a potent anticancer agent through multiple mechanisms including apoptosis induction and cell cycle modulation .

Anti-inflammatory Activity

Studies have also indicated that pyrazolo derivatives possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 has been observed in vitro.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazolo derivatives where this compound was tested for its kinase inhibition profile. The results showed:

Kinase Target Inhibition (%) at 1 µM
Pim-1>95%
Flt-380%-95%
JAK250%-80%

This profile suggests that the compound could be further developed as a therapeutic agent targeting specific kinases involved in cancer progression .

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